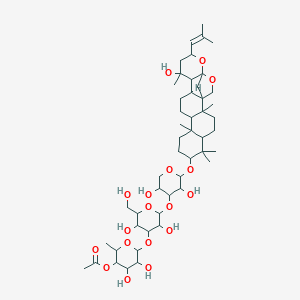
Zizyphoiside E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zizyphoiside E is a natural product found in Alphitonia zizyphoides with data available.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis
Zizyphoiside E, along with other saponins like zizyphoisides C and D, has been identified in plants such as Alphitonia zizyphoides, commonly found in the Samoan rainforest. These compounds are characterized by their structure consisting of the aglycone jujubogenin, three sugar units, and an unsaturated side-chain, with differences mainly in the acetylation of the sugar units (Li et al., 1994).
2. Neuroprotective Effects
Studies have shown that extracts from Zizyphus, which likely contain this compound, exhibit neuroprotective effects. For instance, methanol extract from Zizyphi Spinosi Semen demonstrated inhibition of NMDA-induced neurotoxicity in cultured rat cerebellar granule neurons, suggesting potential applications in neurological disorders (Park et al., 2004).
3. Antidiabetic Properties
Research indicates that Zizyphus, potentially including this compound, exhibits antidiabetic effects. For example, a study on Zizyphus spina-christi showed significant reduction in serum glucose levels and improvements in liver glycogen content in diabetic rats, highlighting its therapeutic potential for diabetes management (Glombitza et al., 1994).
4. Antioxidant Activities
Zizyphus jujuba, which may contain this compound, has been used in traditional medicine and has demonstrated antioxidant properties. For example, an ultrasonic-assisted extraction study on Zizyphi Spinosae Semen oil showed significant antioxidant activity, indicating its potential use in food and pharmaceutical industries (Xiao et al., 2018).
5. Anti-inflammatory and Anticancer Properties
Further studies suggest anti-inflammatory and anticancer properties of Zizyphus extracts, which may include this compound. For instance, the ethanolic extract from Zizyphus nummularia root bark showed in vitro and in vivo anticancer activity against various cancer cell lines and Ehrlich ascites carcinoma in mice (Ray & Dewanjee, 2015). Additionally, Zizyphus jujube extracts exhibited antiproliferative and apoptotic effects in human breast cancer cells (Plastina et al., 2012).
Eigenschaften
CAS-Nummer |
156436-85-0 |
|---|---|
Molekularformel |
C49H78O18 |
Molekulargewicht |
955.1 g/mol |
IUPAC-Name |
[6-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-35(56)38(27(52)19-59-41)65-43-36(57)39(32(53)28(18-50)63-43)66-42-34(55)33(54)37(23(3)61-42)62-24(4)51/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |
InChI-Schlüssel |
MKPLIDATQPIMFJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)O)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)O)OC(=O)C |
Synonyme |
4-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyranosyl-1-3-jujubogenin zizyphoiside E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


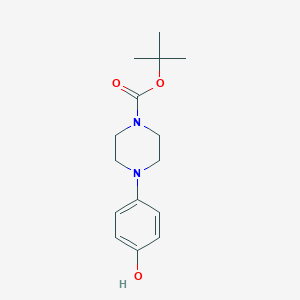
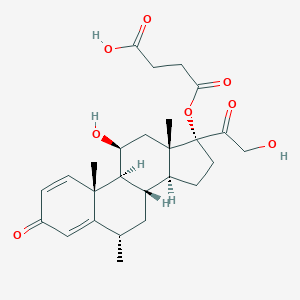
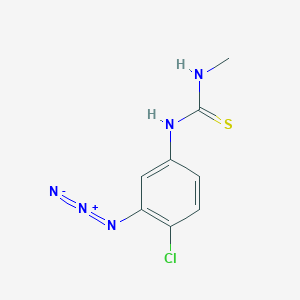
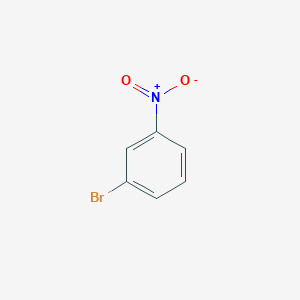
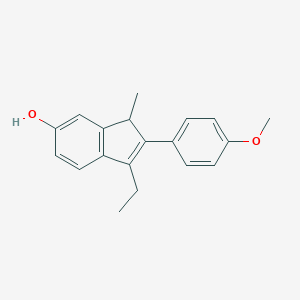
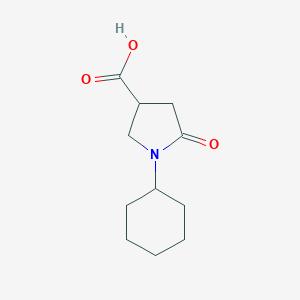
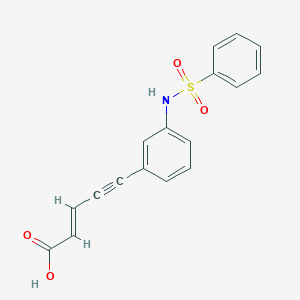
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
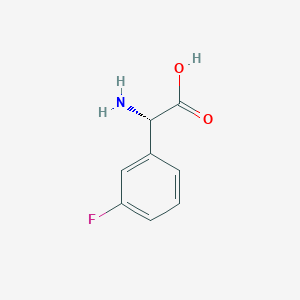
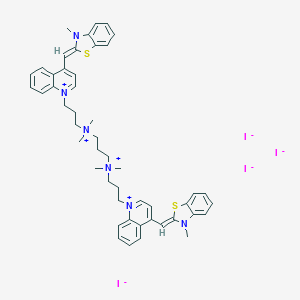
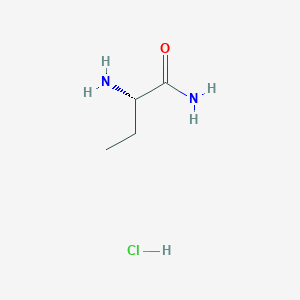
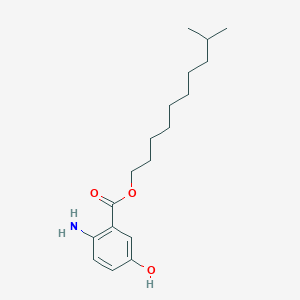
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
